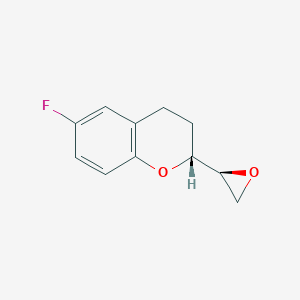
(+/-)-(R*, R* und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene is a chiral compound with significant interest in various scientific fields due to its unique structural features and potential applications. This compound contains a fluorine atom, an epoxide ring, and a chromene backbone, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene typically involves the use of chiral catalysts and reagents to ensure the desired stereochemistry. One common method involves the epoxidation of a suitable precursor, such as a fluoro-substituted chromene, using a chiral epoxidizing agent. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction is carried out at low temperatures to maintain the integrity of the chiral centers.
Industrial Production Methods
In an industrial setting, the production of ®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the desired product. The use of recyclable chiral catalysts and green chemistry principles is also emphasized to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable molecule for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-6-fluoro-3,4-dihydro-2H-chromene: Lacks the epoxide ring but shares the chromene backbone and fluorine substitution.
®-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene: Similar structure but without the fluorine atom.
Uniqueness
®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene is unique due to the presence of both the fluorine atom and the epoxide ring, which confer distinct chemical reactivity and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
129050-26-6 |
|---|---|
Formule moléculaire |
C11H11FO2 |
Poids moléculaire |
194.20 g/mol |
Nom IUPAC |
(2R)-6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/t10-,11?/m1/s1 |
Clé InChI |
GVZDIJGBXSDSEP-NFJWQWPMSA-N |
SMILES |
C1CC2=C(C=CC(=C2)F)OC1C3CO3 |
SMILES isomérique |
C1CC2=C(C=CC(=C2)F)O[C@H]1C3CO3 |
SMILES canonique |
C1CC2=C(C=CC(=C2)F)OC1C3CO3 |
Key on ui other cas no. |
129050-26-6 197706-50-6 |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Synonymes |
2S)-2-((2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)oxirane; (2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-Benzopyran; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


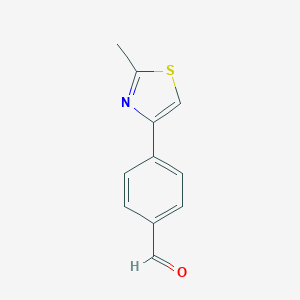
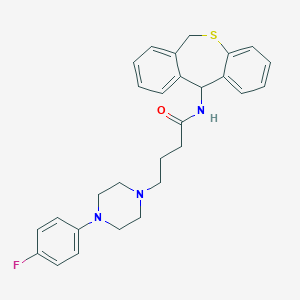
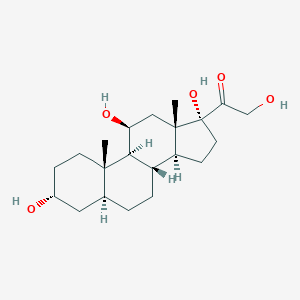
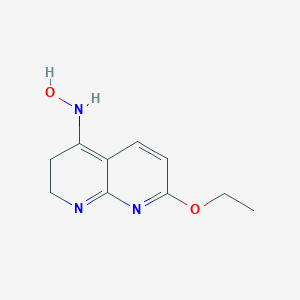
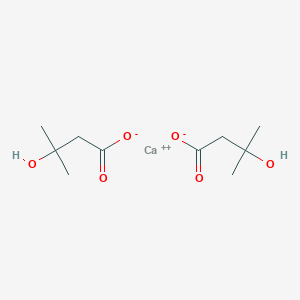

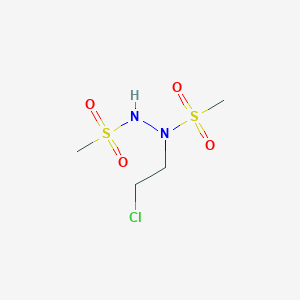
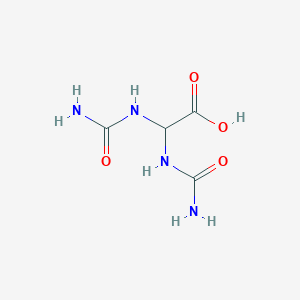

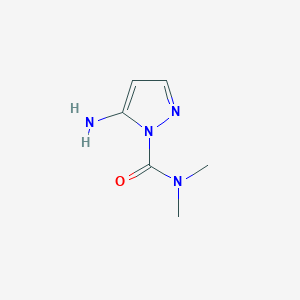


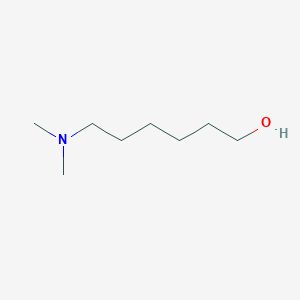
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine](/img/structure/B135624.png)
